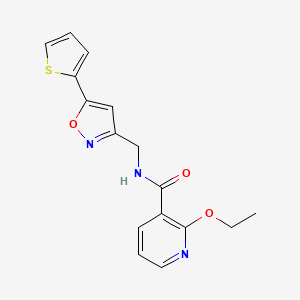

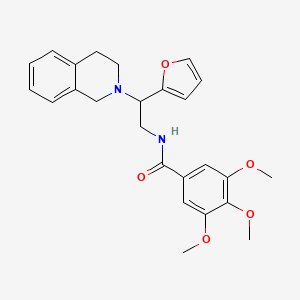

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

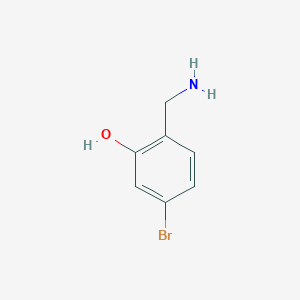

2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical PropertiesResearchers have developed methodologies for synthesizing nicotinamide derivatives, showcasing the compound's role in exploring novel chemical structures. For instance, a study detailed the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, evaluating their binding to 5-HT3 and dopamine D2 receptors, highlighting the structural versatility and potential receptor interaction capabilities of such compounds (Hirokawa et al., 1998). This suggests a methodological foundation for synthesizing and testing nicotinamide derivatives, including compounds structurally related to "2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide."

Antiprotozoal and Antineoplastic Activities

Nicotinamide derivatives have been investigated for their antiprotozoal and antineoplastic activities, indicating the potential therapeutic applications of these compounds. A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinamide derivatives, demonstrated significant activity against Trypanosoma and Plasmodium species, suggesting these compounds' relevance in developing new treatments for protozoal infections (Ismail et al., 2003). Similarly, the antineoplastic activities of 6-substituted nicotinamides against cancer cell lines provide insight into the compound's potential utility in cancer research and therapy development (Ross, 1967).

Corrosion Inhibition

The application of nicotinamide derivatives in corrosion inhibition highlights their utility in industrial chemistry. A study focusing on the corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution showcased these compounds' effectiveness in protecting industrial materials, opening avenues for their application in material science and engineering (Chakravarthy et al., 2014).

Safety and Hazards

将来の方向性

Given the unique structure of this compound and its potential applications in drug development and material science, future research could explore these areas further. The presence of the isoxazole and thiophene rings, in particular, could make this compound a subject of interest in the development of new pharmacologically active agents .

作用機序

Target of Action

The primary target of 2-ethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The increased acetylcholine levels enhance the transmission of signals across the synapse, affecting various physiological processes .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes, among other functions . By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of signals in this pathway . This can have downstream effects on various physiological processes, including muscle contraction and heart rate .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to various molecular and cellular effects, depending on the specific physiological processes influenced by the cholinergic pathway . For instance, it could enhance memory and learning processes or affect muscle contraction and heart rate .

特性

IUPAC Name |

2-ethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-21-16-12(5-3-7-17-16)15(20)18-10-11-9-13(22-19-11)14-6-4-8-23-14/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEZDWSBMATAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)